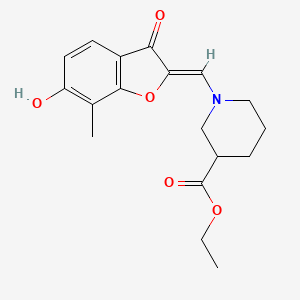

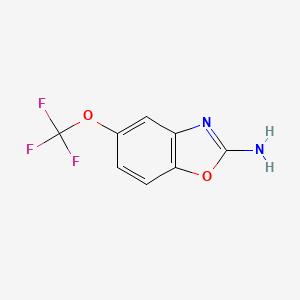

![molecular formula C18H23N5O2 B2384058 N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-41-7](/img/structure/B2384058.png)

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers . The [1,2,4]triazolo[4,3-a]quinoxaline moiety is particularly interesting because it is isoelectronic with purines, making it a potential surrogate for the purine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. These properties could be determined through various experimental techniques .Scientific Research Applications

Synthesis and Diverse Applications

The chemical compound N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, due to its complex fused tricyclic scaffold, has garnered interest in various scientific research applications, particularly in the synthesis of novel derivatives and evaluation of biological activities. Its synthesis and applications span across medicinal chemistry, highlighting its versatility and potential in drug discovery.

Diversified Synthesis for Tricyclic Scaffolds : The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a Ugi four-component reaction, followed by copper-catalyzed tandem reactions, demonstrates an efficient method to access structurally varied and complex fused tricyclic scaffolds. This approach underscores the compound's role in facilitating the rapid generation of diverse molecular architectures from readily available starting materials, potentially leading to new therapeutic agents (Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017).

Anticonvulsant and Inotropic Activities : Further research into derivatives of this compound revealed potential anticonvulsant properties, as demonstrated in a study where novel quinoxaline derivatives showed significant activities in metrazol-induced convulsions models (Mohamed Alswah, Adel H. Ghiaty, A. El-Morsy, Kamal M El-Gamal, 2013). Additionally, derivatives have been synthesized and evaluated for positive inotropic activity, offering insights into the compound's potential for developing new cardiovascular drugs (Chunbo Zhang, X. Cui, Lan Hong, Zhe-Shan Quan, H. Piao, 2008).

Antimicrobial and Anticancer Activities : The synthesis of certain substituted quinoxalines, including triazoloquinoxaline derivatives, has shown promising antimicrobial agents, indicating the compound's applicability in addressing resistant microbial strains (M. Badran, K. Abouzid, M. Hussein, 2003). Moreover, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized for anticancer activity evaluation, highlighting the potential use of these compounds in cancer therapy (B. N. Reddy, P. V. G. Reddy, P. S. Reddy, S. Reddy, Sirigireddy Sudharsan Reddy, M. Pathak, 2015).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar [1,2,4]triazolo[4,3-a]quinoxaline structures have been reported to exhibit various biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

properties

IUPAC Name |

N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-4-9-15-19-20-17-18(25)22(12-16(24)21(5-2)6-3)13-10-7-8-11-14(13)23(15)17/h7-8,10-11H,4-6,9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBMYEWEWDLUIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

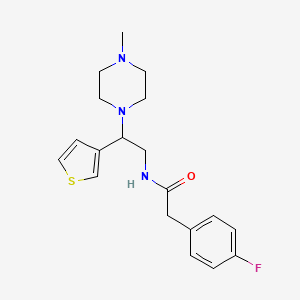

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)

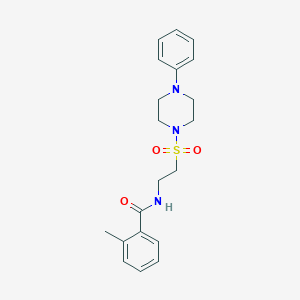

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)

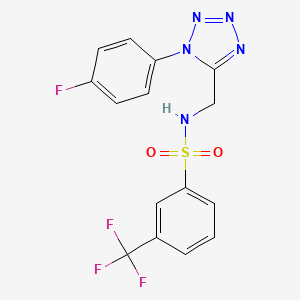

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)

![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)